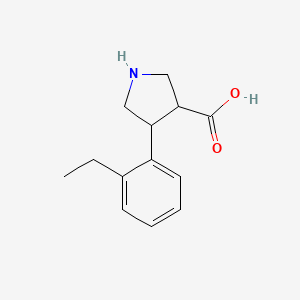![molecular formula C11H13BrN2O B13555488 1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
1-[(4-Bromophenyl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)piperazin-2-one is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)piperazin-2-one can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzyl bromide with piperazin-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at ambient temperature for several hours. The product is then purified through extraction and recrystallization .
Industrial Production Methods: While specific industrial production methods for 1-(4-Bromobenzyl)piperazin-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)piperazin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced piperazine derivatives .
Scientific Research Applications
1-(4-Bromobenzyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor and antiviral agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can bind to certain enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-(4-Bromobenzyl)piperazine: Similar structure but lacks the carbonyl group.
1-(4-Chlorobenzyl)piperazin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorobenzyl)piperazin-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromobenzyl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in certain applications .
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
InChI Key |
MXQOHKZACGRJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)

![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)


![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)

![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)





